6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one
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Overview
Description
“6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one” is a complex organic compound that belongs to the class of pyridazinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine precursor, the core structure is formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Indole Moiety: The indole group is often attached through condensation reactions with appropriate indole derivatives.
Final Functionalization: The final steps may involve oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating specific diseases or conditions, such as cancer or neurological disorders.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one: Lacks the dimethyl groups on the indole moiety.
6-(2-bromophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one: Contains a bromophenyl group instead of a chlorophenyl group.
6-(2-chlorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one: Similar structure but without the dimethyl groups.
Uniqueness
The presence of the 2-chlorophenyl group and the 1,2-dimethyl-1H-indol-3-yl moiety makes “6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one” unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H18ClN3O2 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-22(16-8-4-6-10-19(16)25(14)2)20(27)13-26-21(28)12-11-18(24-26)15-7-3-5-9-17(15)23/h3-12H,13H2,1-2H3 |
InChI Key |
FSOSMOTYOXGFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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